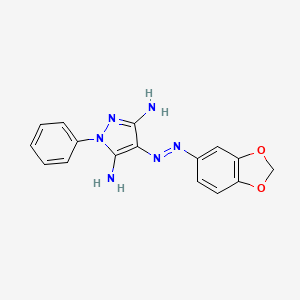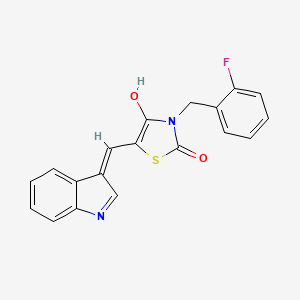
4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine is a member of benzodioxoles.
Scientific Research Applications
Antibacterial and Antifungal Activities
A study by Ammar et al. (2016) focused on the synthesis of various imidazolidineiminothione derivatives, including those related to the 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine structure. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in treating infections.
Anticancer Properties
Research by El-Gaby et al. (2017) explored the synthesis of pyrazole derivatives, including compounds structurally similar to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, and evaluated their anticancer activities. Some synthesized compounds showed promising results against Ehrlich ascites carcinoma cells, suggesting potential in cancer therapy.
Corrosion Inhibition
A study by Quraishi & Sharma (2005) examined the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. The relevance of this study lies in the structural similarity of these derivatives to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, indicating potential applications in material preservation.
Anti-inflammatory Properties
The research conducted by Mustafa et al. (2016) investigated novel pyrazol-1-yl benzenesulfonamides with structural similarities to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine. These compounds exhibited significant anti-inflammatory activity, suggesting their utility in managing inflammation-related conditions.
Pharmaceutical Applications
A study by Perepelytsya et al. (2019) synthesized and evaluated the hypoglycemic activity of pyrazole derivatives, including structures similar to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine. The findings suggest potential applications in treating diabetes and related metabolic disorders.
Antioxidant Properties
Research by Akbas et al. (2018) explored the synthesis of new pyrimidine derivatives and evaluated their antioxidant properties. The relevance of this study lies in the structural similarities of these derivatives to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, indicating potential as antioxidants.
Synthesis and Structural Characterization
A study by Mustafa et al. (1970) focused on the synthesis and structural characterization of various pyrazolone derivatives. The relevance of this study lies in its contribution to understanding the chemical behavior and properties of compounds structurally related to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine.
properties
Product Name |
4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine |
|---|---|
Molecular Formula |
C16H14N6O2 |
Molecular Weight |
322.32g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yldiazenyl)-1-phenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C16H14N6O2/c17-15-14(16(18)22(21-15)11-4-2-1-3-5-11)20-19-10-6-7-12-13(8-10)24-9-23-12/h1-8H,9,18H2,(H2,17,21) |
InChI Key |
XMHTUTLCTOYCSL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(N(N=C3N)C4=CC=CC=C4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate](/img/no-structure.png)
![5-(1H-indol-3-ylmethylene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1191368.png)


![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone oxime](/img/structure/B1191374.png)